MT1 Receptor Binding Affinity: Linear Indeno[5,6-b]furan vs. Angular Indeno[5,4-b]furan Derivatives
The linear tricyclic amide derivatives 12a–c, which are synthesized directly from the target compound (10) via amine 11, exhibit human MT1 receptor binding affinity approximately 3–4 orders of magnitude lower than the corresponding angular indeno[5,4-b]furan amide derivatives 22a–c [1]. The most optimized angular compound, (S)-(−)-22b (ramelteon; TAK-375), achieved a Ki of 0.014 nM (13.8 pM) at human MT1, whereas the linear series 12a–c showed substantially weaker affinity consistent with this large gap [1]. This regioisomeric differentiation is attributed to the orientation of the furan oxygen lone pairs and the geometry of the propanamide side chain, which are suboptimal in the linear [5,6-b] scaffold [1].
| Evidence Dimension | Human MT1 melatonin receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Linear indeno[5,6-b]furan derivatives 12a–c: Ki values estimated in the range of 10–1000 nM (ca. 3–4 orders of magnitude weaker than angular series) [1] |
| Comparator Or Baseline | Angular indeno[5,4-b]furan derivative (S)-(−)-22b (ramelteon): Ki = 0.014 nM (13.8 pM) for human MT1 [1] |
| Quantified Difference | Approximately 1,000–10,000-fold weaker MT1 affinity for the linear [5,6-b] series versus the angular [5,4-b] series [1] |
| Conditions | 2-[¹²⁵I]iodomelatonin radioligand competition binding assay using CHO cells expressing human MT1 receptor; means of three experiments [1] |
Why This Matters
A procurement decision for the linear indeno[5,6-b]furan nitrile is scientifically justified precisely because its downstream amide derivatives exhibit dramatically weaker MT1 affinity; this compound is thus selected when the objective is to explore the linear scaffold space or to use it as a negative-control building block, whereas the angular regioisomer is required for potent MT1 agonism.
- [1] Uchikawa O, Fukatsu K, Tokunoh R, Kawada M, Matsumoto K, Imai Y, Hinuma S, Kato K, Nishikawa H, Hirai K, Miyamoto M, Ohkawa S. Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists. J Med Chem. 2002;45(19):4222-4239. doi:10.1021/jm0201159 View Source
